(Dibromomethyl)benzene

Catalog No.
S1893473
CAS No.
618-31-5
M.F
C7H6Br2
M. Wt
249.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dibromomethyl)benzene

Resorcinarene bridging with benzal chloride yields

CAS Number

618-31-5

Product Name

(Dibromomethyl)benzene

IUPAC Name

dibromomethylbenzene

Molecular Formula

C7H6Br2

Molecular Weight

249.93 g/mol

InChI

InChI=1S/C7H6Br2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H

InChI Key

VCJZTATVUDMNLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(Br)Br

The exact mass of the compound (Dibromomethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Benzal bromide, α,α-Dibromotoluene, (Dibromomethyl)benzene, Benzylidene bromide, Dibromophenylmethane, Benzene, (dibromomethyl)-

Purity

≥97%

Package Size

5 g, 25 g

(Dibromomethyl)benzene, commonly known as benzal bromide, is a highly reactive geminal dibromide utilized as a versatile electrophilic precursor in organic synthesis, supramolecular chemistry, and materials science. Characterized by its two labile benzylic bromine atoms, it serves as a highly efficient synthon for the introduction of benzylidene groups, the mild generation of benzaldehydes via hydrolysis, and the formation of C=C linkages through reductive coupling. Compared to its chlorinated counterpart, benzal chloride, benzal bromide offers significantly lower activation energy for nucleophilic substitution, making it the precursor of choice for sterically demanding multi-bond formations, such as the synthesis of deep-cavity cavitands and complex macrocycles. Its procurement is typically driven by workflows requiring high-yielding, mild-condition transformations where generic benzyl halides or benzal chlorides fail to achieve complete conversion [1].

Synthetic Utility Fit

Key Role Benzylidene transfer reagent for C=C bond formation
Route Aromatic aldehyde precursor via controlled hydrolysis
Function Electrophilic gem-dibromo building block for coupling reactions

Substituting (dibromomethyl)benzene with more common analogs like benzal chloride or benzyl bromide fundamentally alters reaction trajectories and yields. While benzal chloride is often procured due to lower cost, its chloride leaving groups are significantly less reactive; in sterically hindered multi-step substitutions, such as the eight-fold etherification required for resorcinarene bridging, benzal chloride yields less than 5% of the target macrocycle, whereas benzal bromide achieves near 60% overall yield [1]. Furthermore, substitution with benzyl bromide (mono-brominated) or benzotribromide (tri-brominated) completely changes the oxidation state of the benzylic carbon, leading to C-C (bibenzyl) or C≡C (alkyne) linkages rather than the desired C=C (stilbene) linkages during reductive coupling [2]. Consequently, procurement of the exact gem-dibromide is mandatory for applications requiring specific benzylidene transfer, mild hydrolysis, or precise alkene formation.

Substitution Risk

Gem-dibromo vs mono-bromo reactivity
Benzyl bromide cannot serve as a benzylidene transfer reagent; its single benzylic bromine forms only single C-C attachments, not C=C bonds.
Leaving-group kinetics differ from chloro analogs
C-Br bond polarizability and leaving-group behavior diverge from C-Cl in benzal chloride, which may alter coupling and substitution outcomes.
Conformational profile may shift stereochemical outcomes
-CHBr₂ rotational isomer populations differ from -CHCl₂; conformational preferences may influence stereochemical control in prochiral environments.

Superior Leaving Group Kinetics in Sterically Demanding Macrocyclization

In the synthesis of deep-cavity cavitands via the stereoselective bridging of resorcinarenes, the choice of benzylic halide is critical due to the requirement of forming eight consecutive C-O bonds. When benzal chloride is employed as the bridging agent, the reaction stalls, yielding less than 5% of the desired cavitand. In stark contrast, utilizing (dibromomethyl)benzene (benzal bromide) under identical polar-aprotic conditions results in a near 60% overall yield (approximately 93% yield per bond formation) with 88% diastereoselectivity [1].

Evidence DimensionOverall yield in 8-fold resorcinarene bridging
Target Compound Data~60% overall yield (benzal bromide)
Comparator Or Baseline<5% overall yield (benzal chloride)
Quantified Difference>12-fold increase in macrocycle yield
ConditionsBase-promoted 8-fold Ullmann-type etherification in polar-aprotic solvent

For complex, multi-step substitutions where incomplete conversion leads to inseparable oligomeric mixtures, the superior reactivity of the dibromide is essential for viable manufacturability.

Conformational analysis
Head-to-head
Distinct -CHBr₂ rotational isomer profile vs -CHCl₂
May influence stereochemical outcomes in prochiral environments
Overtone spectroscopy; vapor and solution phase

Accelerated Mild Hydrolysis for Benzaldehyde Manufacturing

The conversion of benzal halides to benzaldehydes typically requires harsh conditions or heavy metal catalysts (e.g., AgNO3) when using chlorinated precursors. However, (dibromomethyl)benzene undergoes rapid hydrolysis under exceptionally mild conditions. When treated with aqueous 40% dimethylamine or a simple dioxane/water mixture, benzal bromide is quantitatively converted to benzaldehyde in 3 hours or less, achieving isolated yields of 86% to >90% without the need for silver salts [1]. The chlorinated analog requires significantly higher temperatures, prolonged reaction times, or stoichiometric heavy metals to achieve comparable conversion.

Evidence DimensionReaction time and yield for metal-free hydrolysis
Target Compound Data>86% yield in ≤3 hours (benzal bromide)
Comparator Or BaselineLow conversion or requirement for AgNO3 / prolonged heating (benzal chloride)
Quantified DifferenceRapid, high-yield conversion under mild, metal-free conditions
ConditionsAqueous dimethylamine or dioxane/water mixture at moderate temperatures

Allows for the scalable, heavy-metal-free synthesis of sensitive benzaldehyde derivatives that would otherwise degrade under the harsh conditions required for benzal chloride hydrolysis.

Physical property comparison
Data to verify
Density 1.51 g/mL vs 1.44 g/mL
Affects biphasic reaction behavior and workup design
Supplier specification context; verify with lot-specific COA

Orthogonal Reactivity in Reductive Polymerization

In Cu(0)/polyamine-promoted reductive coupling reactions, the degree of benzylic halogenation strictly dictates the resulting carbon-carbon bond order. (Dibromomethyl)benzene undergoes selective self-coupling to form C=C double bonds (yielding stilbene derivatives), whereas its closest analogs, benzyl bromide and benzotribromide, yield C-C (bibenzyl) and C≡C (diphenylacetylene) linkages, respectively[1]. The gem-dibromide structure is uniquely capable of this transformation, allowing for the concurrent construction of specific polymer backbones without cross-coupling into unwanted saturated or alkyne linkages.

Evidence DimensionResulting bond order in reductive self-coupling
Target Compound DataC=C double bond formation (from benzal bromide)
Comparator Or BaselineC-C single bonds (from benzyl bromide) / C≡C triple bonds (from benzotribromide)
Quantified Difference100% chemoselectivity for alkene vs. alkane/alkyne linkages
ConditionsCu(0)/Me6TREN promoted reductive coupling in THF

Buyers designing conjugated polymers or specific stilbene derivatives must procure the exact gem-dibromide, as mono- or tri-brominated substitutes will yield entirely different material backbones.

Pd(0) coupling product divergence
Head-to-head
1,2-Diarylethene (alkene) vs diarylacetylene (alkyne) formation
Supports direct 1,2-diarylethene synthesis without reduction steps
Pd(0) catalysis; target vs tribromomethyl analog
Heterocycle formation yield
Class-level
~82% 2-phenylbenzothiazole vs ~25% benzoxazole
Supports benzothiazole scaffold synthesis; substrate-dependent efficiency
One-pot coupling; yield context requires independent verification

Synthesis of Deep-Cavity Cavitands and Resorcinarene Macrocycles

Due to its superior leaving group kinetics compared to benzal chloride, (dibromomethyl)benzene is the preferred bridging reagent for constructing complex supramolecular hosts. It ensures high-yielding, 8-fold etherification without the reaction stalling, which is critical for the scalable production of shape-persistent macrocycles used in molecular recognition and host-guest chemistry[1].

Heavy-Metal-Free Synthesis of Substituted Benzaldehydes

In pharmaceutical and fine chemical manufacturing, benzal bromide serves as an ideal precursor for benzaldehydes when the substrate contains sensitive functional groups. Its ability to undergo rapid hydrolysis in mild aqueous amine or dioxane/water systems eliminates the need for expensive and toxic silver nitrate catalysts typically required for benzal chloride [2].

Precursor for Conjugated Polymer Backbones via Reductive Coupling

For materials scientists developing conjugated organic polymers, benzal bromide is specifically procured to introduce C=C (stilbene) linkages via Cu(0)-catalyzed reductive coupling. Its unique gem-dibromide structure ensures orthogonal reactivity, preventing the formation of saturated C-C or rigid C≡C bonds that occur when using mono- or tri-brominated analogs[3].

Application Selection Guide

Application
Selection Property
Validation Focus
1,2-Diarylethene synthesis
Gem-dibromo benzylidene transfer
Pd(0)-catalyzed coupling product verification
2-Aryl benzothiazole library synthesis
One-pot coupling with o-aminothiophenols
Heterocycle formation efficiency review
Stereoselective aziridine synthesis
Mg-mediated carbenoid transfer to imines
trans-Aziridine stereochemistry confirmation
Aromatic aldehyde preparation
Controlled hydrolysis of gem-dibromo group
Aldehyde chemoselectivity vs alcohol formation

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

618-31-5

Wikipedia

(Dibromomethyl)benzene

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